molecular formula C7H10O3 B13426243 (R)-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one

(R)-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one

Cat. No.: B13426243
M. Wt: 142.15 g/mol
InChI Key: TWJYJKOEWGZNIB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one is an organic compound with a unique structure that includes a pyran ring. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its distinct chemical properties make it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as Lewis acids.

Industrial Production Methods

In industrial settings, the production of ®-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

®-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

®-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Researchers study its effects on biological systems, including its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran derivatives and lactones, such as:

  • 4-Hydroxy-6-methyl-2H-pyran-2-one
  • 5,6-Dihydro-4-methoxy-2H-pyran-2-one

Uniqueness

®-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Biological Activity

(R)-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one, with a CAS number of 221356-83-8, is a compound belonging to the pyranone family. It has garnered attention due to its potential biological activities, including anticancer, antibacterial, and antileishmanial properties. This article synthesizes available research findings on its biological activity, providing insights into its mechanisms and efficacy.

  • Molecular Formula : C7H10O3
  • Molecular Weight : 142.153 g/mol
  • IUPAC Name : (2R)-4-methoxy-2-methyl-2,3-dihydropyran-6-one
  • SMILES : COC1=CC(=O)OC@HC1

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to downregulate the HER2 protein in gastric cancer cell lines, which is crucial since HER2 overexpression is associated with aggressive tumor behavior. The compound disrupted the binding interface between ELF3 and MED23, leading to decreased HER2 levels and inducing apoptosis in cancer cells .

Case Study:
In vitro tests demonstrated that the compound not only inhibited cell proliferation but also showed effectiveness against trastuzumab-resistant gastric cancer clones. This suggests its potential as a therapeutic option for resistant cases.

Antibacterial Activity

The compound has been evaluated for its antibacterial properties as well. In studies involving various bacterial strains, it displayed notable inhibitory effects. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Antileishmanial Activity

In addition to its anticancer and antibacterial properties, this compound has shown promise in treating leishmaniasis. In vitro assays indicated that it effectively inhibited the growth of Leishmania parasites, demonstrating a potential new avenue for treatment against this parasitic disease .

The biological activity of this compound can be attributed to several mechanisms:

  • HER2 Inhibition : By disrupting protein-protein interactions critical for HER2 signaling.
  • Cell Cycle Arrest : Inducing apoptosis through modulation of cell cycle regulators.
  • Metabolic Interference : Affecting metabolic pathways in bacteria and parasites.

Data Summary

Biological ActivityObserved EffectsReference
AnticancerDownregulation of HER2; apoptosis induction in gastric cancer cells
AntibacterialInhibition of bacterial growth; disruption of cell wall synthesis
AntileishmanialGrowth inhibition of Leishmania parasites

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(2R)-4-methoxy-2-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C7H10O3/c1-5-3-6(9-2)4-7(8)10-5/h4-5H,3H2,1-2H3/t5-/m1/s1

InChI Key

TWJYJKOEWGZNIB-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1CC(=CC(=O)O1)OC

Canonical SMILES

CC1CC(=CC(=O)O1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.